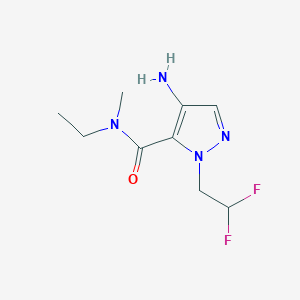

![molecular formula C12H7FN4O2 B2571588 oxadiazol-5-yl]-3H-pyrimidin-4-one CAS No. 2108312-51-0](/img/structure/B2571588.png)

oxadiazol-5-yl]-3H-pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Oxadiazol-5-yl]-3H-pyrimidin-4-one” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .

Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

The molecular structure of oxadiazoles is characterized by a five-membered ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

Oxadiazoles have been found to show various chemical reactions. For example, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their specific structure and substituents . For example, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .

Aplicaciones Científicas De Investigación

G-Protein Coupled Bile Acid Receptor-1 (GPBAR1) Agonists

Compounds containing the oxadiazole moiety have been identified as potent non-steroidal agonists for GPBAR1 . This receptor plays a significant role in metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis. Selective activation of GPBAR1 can stimulate the transcription of target genes like pro-glucagon, leading to beneficial effects such as lowering blood glucose and insulin levels while increasing insulin sensitivity .

Anticancer Agents

Oxadiazole derivatives have shown promise as anticancer agents. They have been synthesized and characterized for their potential to act against cancer cell lines. For instance, certain oxadiazole compounds have demonstrated in vitro anticancer activities with IC50 values indicating their effectiveness against specific cancer cell lines . These findings suggest that oxadiazole-based compounds could be developed into less toxic, more effective cancer therapies.

Antimicrobial Activity

The oxadiazole ring is known to possess antimicrobial properties. Synthesized oxadiazole compounds have been evaluated for their in vitro antimicrobial activity, indicating potential as pharmacologically active molecules in the development of new antimicrobial agents .

Energetic Materials

Due to their structural characteristics, oxadiazole derivatives are used in the development of energetic materials. These compounds exhibit low mechanical sensitivity and high gas volume upon detonation, making them suitable for applications requiring high-energy output .

Fluorescent Dyes and OLEDs

The oxadiazole core is utilized in the synthesis of fluorescent dyes and organic light-emitting diodes (OLEDs). These applications take advantage of the compound’s ability to emit light when electrically stimulated, which is essential for display technologies .

Synthesis of Other Heterocycles

Oxadiazoles can undergo rearrangement into other heterocycles, a property actively employed in organic synthesis. This flexibility allows for the development of novel compounds with diverse functionalities, expanding the scope of chemical synthesis and drug design .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Oxadiazol-5-yl]-3H-pyrimidin-4-one is a compound that has been synthesized and studied for its potential biological activities Oxadiazole derivatives have been found to interact with various targets, including the g-protein coupled bile acid receptor-1 (gpbar1) .

Mode of Action

For instance, some oxadiazole derivatives have been found to act as agonists of the GPBAR1 . This means they can bind to this receptor and activate it, leading to various downstream effects.

Biochemical Pathways

It is known that activation of gpbar1 can lead to various downstream effects, including the transcription of the proglucagon gene and the secretion of the incretin glp-1 . These effects can have various impacts on metabolic processes.

Pharmacokinetics

The pharmacokinetic properties of oxadiazole derivatives are generally influenced by their chemical structure and the presence of various functional groups .

Result of Action

Oxadiazole derivatives have been found to have various biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory properties.

Action Environment

It is known that the biological activity of oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Propiedades

IUPAC Name |

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN4O2/c13-9-4-2-1-3-7(9)10-16-12(19-17-10)8-5-14-6-15-11(8)18/h1-6H,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUHRKXNGWMKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CNC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

oxadiazol-5-yl]-3H-pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

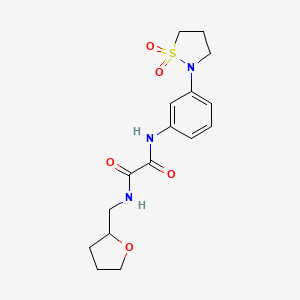

![13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2571506.png)

![N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2571507.png)

![5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2571514.png)

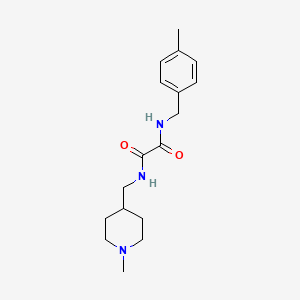

![N1-butyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2571520.png)

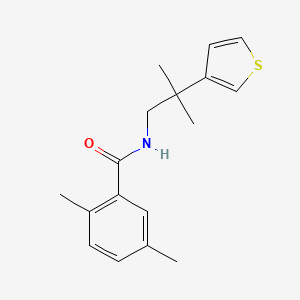

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)

![1-((2-amino-2-oxoethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2571524.png)

![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)